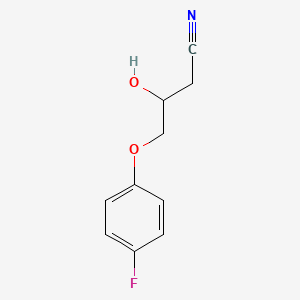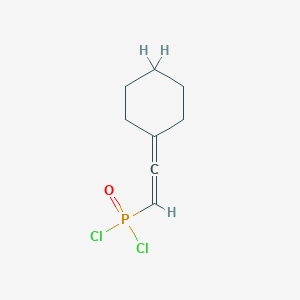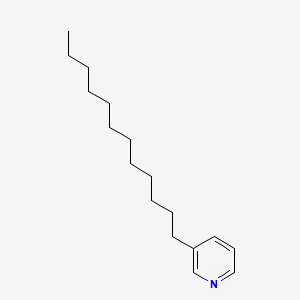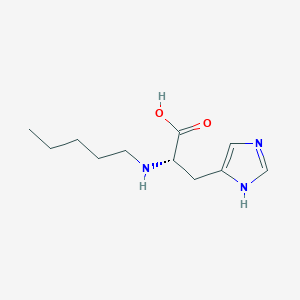![molecular formula C34H22N4 B14615945 2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline CAS No. 57437-02-2](/img/structure/B14615945.png)
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline is a complex organic compound belonging to the class of pyrazinoquinoxalines. These compounds are known for their unique structural properties, which include a fused ring system that incorporates both pyrazine and quinoxaline moieties. The presence of four phenyl groups attached to the core structure enhances its stability and electronic properties, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aromatic ortho-diamines and α-keto carbonyl compounds, which undergo a twofold imine condensation to form the desired pyrazinoquinoxaline structure . The reaction is often catalyzed by Lewis acids such as stannic chloride or indium chloride, which facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield . This method allows for the rapid heating of reactants, leading to shorter reaction times and improved product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydro derivatives, and various substituted pyrazinoquinoxalines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The inhibition of kinase activity affects downstream signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxalines: These compounds share a similar core structure but lack the additional pyrazine ring.
Pyrazines: These are simpler compounds with a single pyrazine ring.
Phenyl-substituted Quinoxalines: These compounds have phenyl groups attached to the quinoxaline core but do not have the fused pyrazine ring.
Uniqueness
2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline is unique due to its highly conjugated and rigid structure, which enhances its electronic properties and stability. The presence of four phenyl groups further increases its versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
57437-02-2 |
|---|---|
Formule moléculaire |
C34H22N4 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
2,3,8,9-tetraphenylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C34H22N4/c1-5-13-23(14-6-1)29-31(25-17-9-3-10-18-25)37-33-27(35-29)21-22-28-34(33)38-32(26-19-11-4-12-20-26)30(36-28)24-15-7-2-8-16-24/h1-22H |
Clé InChI |
AWIOYGVSIOXEGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)N=C2C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
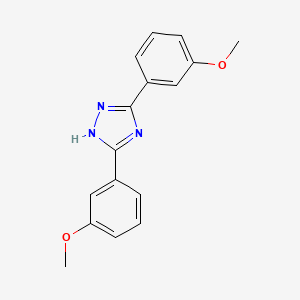
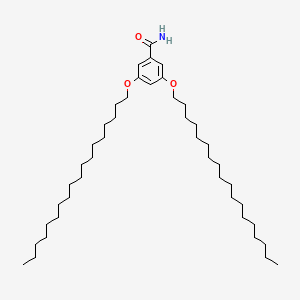


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)

